Brevinin-1Bf
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPFIAGMAANFLPKIFCAISKKC |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Brevinin 1bf
Methodologies for Peptide Isolation from Biological Sources
The initial step in studying Brevinin-1Bf is its isolation from the complex mixture of bioactive compounds present in frog skin secretions. google.combohrium.com This process involves careful extraction followed by sophisticated purification techniques to obtain the peptide in a pure form.
Extraction Techniques from Rana Species Skin Secretions
The primary source for the isolation of brevinins, including this compound, is the skin secretions of frogs from the Rana genus. mdpi.comresearchgate.net A common and humane method for collecting these secretions is through mild electrical stimulation, which prompts the frog to release the contents of its granular glands without causing harm. sajs.co.za The collected secretions are then typically washed from the skin with distilled water. sajs.co.za
To prevent degradation of the peptides by proteases that may also be present in the secretion, the collection solution often contains a protease inhibitor like phenylmethylsulfonyl fluoride (B91410) (PMSF). researchgate.net The resulting aqueous solution containing the peptide mixture is then lyophilized (freeze-dried) to remove water, yielding a crude extract that is stable for storage and further processing. bohrium.comresearchgate.net
Chromatographic Purification Strategies
Chromatography is a fundamental technique for separating individual components from a complex mixture. moravek.com For the purification of this compound from the crude skin extract, a multi-step chromatographic approach is typically employed, leveraging the peptide's physicochemical properties. polypeptide.com
A common initial step is solid-phase extraction (SPE) using a C18 cartridge. researchgate.net This separates the components based on their hydrophobicity. The crude extract is dissolved in a polar solvent and applied to the cartridge. Less hydrophobic molecules pass through, while more hydrophobic peptides like this compound bind to the C18 stationary phase. The bound peptides are then eluted with a more non-polar solvent, such as a mixture of acetonitrile (B52724) and water. researchgate.net
The partially purified fraction is then subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . e-fas.org This high-resolution technique separates peptides based on their hydrophobicity. The sample is injected into a column packed with a non-polar stationary phase (e.g., C4 or C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. researchgate.net Peptides with higher hydrophobicity interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent. The elution is monitored by measuring the absorbance at a specific wavelength (typically 224 nm), and fractions corresponding to different peaks are collected. researchgate.net Fractions containing peptides of interest can be identified by screening for antimicrobial activity. researchgate.net
In some cases, further purification steps, such as ion-exchange chromatography (IEC) , may be necessary to separate peptides with similar hydrophobicities but different charges. polypeptide.com IEC separates molecules based on their net charge at a specific pH.
| Purification Step | Principle | Typical Materials/Reagents | Outcome |
| Extraction | Collection of skin secretions | Mild electrical stimulation, distilled water, phenylmethylsulfonyl fluoride (PMSF) | Crude peptide extract |
| Solid-Phase Extraction | Separation based on hydrophobicity | C18 cartridges, acetonitrile/water/trifluoroacetic acid (TFA) | Partially purified peptide fraction |
| RP-HPLC | High-resolution separation based on hydrophobicity | C4 or C18 columns, acetonitrile/water/TFA gradient | Isolation of pure this compound |
| Ion-Exchange Chromatography | Separation based on net charge | Anion or cation exchange resins | Further purification if needed |
Spectroscopic and Computational Approaches for Structural Characterization
Once a pure sample of this compound is obtained, its structure is determined using a combination of spectroscopic techniques and computational modeling.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. biorxiv.org The resulting CD spectrum provides information about the proportions of different secondary structural elements like α-helices, β-sheets, and random coils. rsc.org
For this compound, CD studies have revealed that its conformation is highly dependent on the solvent environment. In an aqueous solution, the peptide likely exists in a predominantly random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or a mixture of trifluoroethanol (TFE) and water, this compound adopts a more ordered structure, characterized by the presence of α-helical segments. nih.govmdpi.com This conformational change is crucial for its biological activity, as the helical structure facilitates its interaction with and disruption of microbial membranes. mdpi.com
| Environment | Predominant Secondary Structure of this compound | Significance |
| Aqueous Solution | Random Coil | Inactive conformation |
| Membrane-Mimicking Environment (e.g., SDS micelles, TFE/water) | α-Helix | Active conformation for membrane interaction |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional (3D) structure of peptides and proteins in solution at atomic resolution. proteopedia.orgias.ac.in Unlike X-ray crystallography, NMR does not require the crystallization of the molecule and can provide insights into its dynamic properties in a solution environment that more closely mimics its native state. ias.ac.in
For this compound, 2D and 3D NMR experiments are performed to obtain a set of distance and dihedral angle restraints. rsc.orglibretexts.org These restraints are then used in computational algorithms to calculate an ensemble of 3D structures that are consistent with the experimental data. proteopedia.org NMR studies on brevinin peptides have shown that in membrane-mimicking environments, they typically fold into an amphipathic α-helix. nih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a key feature for their interaction with lipid bilayers. nih.gov
Molecular Modeling and Computational Simulations of Peptide Conformation
Molecular modeling and computational simulations are invaluable tools for refining and understanding the structural data obtained from spectroscopic methods. frontiersin.org These approaches allow for the visualization and analysis of the peptide's conformation and its interactions with its environment at an atomic level.
For this compound, molecular dynamics (MD) simulations can be used to model its behavior in different environments, such as in water or embedded in a lipid bilayer. nih.gov These simulations can provide insights into the stability of the peptide's secondary structure, the orientation and depth of its insertion into a membrane, and the specific interactions between the peptide and lipid molecules. nih.govbonvinlab.org For instance, simulations can help to understand how the hydrophobic residues of the α-helical this compound partition into the hydrophobic core of the membrane, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar headgroups of the lipids. nih.gov This detailed understanding of the peptide's conformation and membrane interactions is crucial for elucidating its mechanism of action.
C-terminal Disulfide-Bridged "Rana Box"
The C-terminal end of this compound, like other members of its family, contains a highly conserved motif known as the "Rana box". researchgate.netfrontiersin.org This feature consists of a heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. frontiersin.orgnih.gov The general consensus sequence for the Rana box in brevinin-1 (B586460) peptides is Cys-(Xaa)₅-Cys, where Xaa represents any amino acid. frontiersin.org This cyclic structure is believed to play a significant role in stabilizing the peptide's conformation and may also contribute to its interaction with the microbial membrane. nih.govmdpi.com
Table 1: Key Structural Features of this compound
| Structural Feature | Description | Key Amino Acids/Motifs |
|---|---|---|
| N-terminal Region | Highly hydrophobic, responsible for membrane interaction and insertion. | FLP motif |
| Hinge Region | A flexible kink in the peptide backbone. | Proline residue |
| C-terminal Region | A cyclic structure formed by a disulfide bond. | "Rana box" (Cys-(Xaa)₅-Cys) |
Table 2: Amino Acid Sequence of this compound
| Name | Sequence |
|---|---|
| This compound | FLPFIAGMAANFLPKIFCAISKKC |
Molecular Mechanisms of Biological Activity of Brevinin 1bf
Mechanistic Basis of Antimicrobial Activity
The antimicrobial efficacy of Brevinin-1Bf and its analogs stems from a multifaceted attack on microbial cells, primarily targeting the cell membrane. This interaction leads to a cascade of events culminating in cell death. The underlying mechanisms involve sophisticated interactions with the membrane's components, leading to its disruption and the subsequent loss of cellular integrity.
Interaction with Microbial Cell Membranes: Models of Disruption (Barrel-Stave, Carpet-like, Toroidal)
The interaction of Brevinin-1 (B586460) peptides with microbial cell membranes is a critical first step in their antimicrobial action. This interaction is governed by the peptide's amphipathic α-helical structure, which allows it to associate with the anionic lipid bilayers characteristic of bacterial membranes. researchgate.net Several models have been proposed to describe the subsequent disruption of the membrane, including the barrel-stave, carpet-like, and toroidal pore models. researchgate.netnih.govresearchgate.net
In the barrel-stave model , the peptides insert themselves into the membrane, aligning perpendicular to the lipid bilayer to form a pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, creating a channel through which ions and other molecules can pass. nih.govrice.edu
The carpet-like model proposes a different mechanism where the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." nih.govmdpi.com Once a threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. nih.gov
The toroidal pore model is somewhat of a hybrid between the barrel-stave and carpet models. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the peptide helices and the lipid head groups line the channel. nih.govrice.edu A key distinction from the barrel-stave model is that the peptides remain associated with the lipid head groups throughout the process. nih.gov It is speculated that Brevinin-1 peptides may utilize a combination of these models to exert their antimicrobial effects. mdpi.com
| Model | Description | Key Features |
|---|---|---|
| Barrel-Stave | Peptides insert into the membrane to form a pore with a hydrophilic core. | - Peptide orientation is perpendicular to the membrane.
|
| Carpet-like | Peptides accumulate on the membrane surface, disrupting it once a critical concentration is reached. | - Peptides are oriented parallel to the membrane surface.
|
| Toroidal Pore | Peptides insert into the membrane, causing it to bend and form a pore lined by both peptides and lipid head groups. | - Peptides remain associated with lipid head groups.
|
Permeabilization and Integrity Disruption of Bacterial Membranes
A primary consequence of the interaction between this compound and the microbial membrane is the permeabilization and disruption of its integrity. mdpi.commdpi.com This process is often rapid and concentration-dependent. nih.gov By creating pores or causing widespread damage to the membrane structure, the peptide compromises the cell's ability to maintain its internal environment. This leads to the leakage of essential cytoplasmic contents, such as ions and metabolites, and ultimately, cell death. mdpi.comfrontiersin.org
Inhibition and Eradication of Microbial Biofilms
Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. mdpi.comrsc.org Brevinin-1 peptides have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. mdpi.comnih.gov
The initial stage of biofilm formation involves the adhesion of planktonic bacteria to a surface. researchgate.net Antimicrobial peptides can interfere with this process. Furthermore, they can penetrate the protective EPS matrix of mature biofilms to kill the embedded bacteria. nih.govfrontiersin.org The ability of Brevinin-1 peptides to disrupt mature biofilms is a significant advantage over many traditional antibiotics. nih.gov For instance, Brevinin-1GHa has been shown to effectively eradicate biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com
Differential Activity Spectrum against Gram-Positive and Gram-Negative Bacteria and Fungi
Brevinin-1 peptides typically exhibit a broad spectrum of antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov However, the potency of this activity can vary significantly between different types of microorganisms. mdpi.com This differential activity is largely attributed to the differences in the cell wall and membrane structures. frontiersin.org
Gram-positive bacteria possess a thick outer layer of peptidoglycan, while Gram-negative bacteria have a more complex cell envelope consisting of an outer membrane containing lipopolysaccharide (LPS), a thin peptidoglycan layer, and an inner cytoplasmic membrane. frontiersin.orgmdpi.com The outer membrane of Gram-negative bacteria can act as a formidable barrier to many antimicrobial agents. gardp.org Some Brevinin-1 peptides show potent activity against Gram-positive bacteria but are less effective against Gram-negative strains. nih.gov Conversely, modifications to the peptide structure can enhance activity against Gram-negative bacteria. nih.gov
The antifungal activity of Brevinin-1 peptides is also a notable feature. mdpi.comnih.gov For example, Brevinin-1GHa is effective against the pathogenic yeast Candida albicans. mdpi.com The mechanism of action against fungi is also believed to primarily involve membrane disruption.
| Peptide | Gram-Positive Bacteria Activity | Gram-Negative Bacteria Activity | Fungal Activity | Reference |
|---|---|---|---|---|
| Brevinin-1OS | Significant | Weak | Significant (C. albicans) | mdpi.com |
| Brevinin-1GHa | Potent | Potent | Potent (C. albicans) | mdpi.com |
| Brevinin-1BW | Effective | Weaker | Not specified | nih.gov |
Mechanistic Insights into Anticancer Activity
In addition to their antimicrobial properties, some Brevinin-1 peptides have demonstrated promising anticancer activity. researchgate.netmdpi.com The underlying mechanisms are thought to share similarities with their antimicrobial action, particularly the targeting of cell membranes.
Preferential Interaction with Neoplastic Cell Membranes
A key aspect of the anticancer potential of Brevinin-1 peptides is their ability to preferentially target and interact with the membranes of neoplastic (cancer) cells over normal, healthy cells. mdpi.comnih.gov This selectivity is attributed to differences in the composition and biophysical properties of cancer cell membranes compared to normal cell membranes. nih.gov
Cancer cell membranes often have a higher content of anionic molecules, such as phosphatidylserine, on their outer leaflet, which increases their negative surface charge. dovepress.com This increased negative charge facilitates the electrostatic attraction of the cationic Brevinin-1 peptides. mdpi.com Once bound, the peptides can disrupt the cancer cell membrane, leading to cell death through mechanisms like apoptosis and necrosis. mdpi.comnih.gov For example, Brevinin-1RL1 has been shown to aggregate on the surface of tumor cells and induce both apoptosis and necrosis. mdpi.com
Induction of Programmed Cell Death Pathways: Apoptosis and Necrosis
This compound is capable of inducing both apoptosis and necrosis in target cells. Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis, while necrosis is a form of cell death that results from acute cellular injury. nih.govakadeum.comptglab.com The induction of these pathways is a key component of this compound's biological activity.
A related peptide, Brevinin-1RL1, has been shown to induce morphological changes in cancer cells, including cell shrinkage and membrane blebbing, which are characteristic features of apoptosis. mdpi.com Furthermore, the release of lactate (B86563) dehydrogenase (LDH), an indicator of plasma membrane damage, suggests that necrosis also occurs. mdpi.com This dual mechanism of cell killing, involving both programmed and unregulated cell death, contributes to the peptide's potent cytotoxic effects.
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. thermofisher.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. thermofisher.commedchemexpress.com Necrosis, on the other hand, is often characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and subsequent inflammation. akadeum.combmbreports.orgcellsignal.com
Role of Mitochondrial Membrane Potential Disruption in Cancer Cells
A critical event in the induction of apoptosis by this compound is the disruption of the mitochondrial membrane potential (ΔΨm). Mitochondria play a central role in the intrinsic apoptotic pathway. Cancer cells typically exhibit a more hyperpolarized mitochondrial membrane potential compared to normal cells, which is thought to contribute to their survival and resistance to some therapies. biorxiv.org
Brevinin peptides have been observed to cause a loss of mitochondrial membrane potential in cancer cells. mdpi.comnih.gov This disruption is a key early event in the apoptotic cascade. The loss of ΔΨm can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. dovepress.com This release is a critical step in the activation of the caspase cascade. Studies with the related peptide Brevinin-2R have shown that a decrease in mitochondrial membrane potential is an early indicator of its cell-killing activity. nih.govnih.gov
The disruption of the mitochondrial membrane potential is often associated with an increase in reactive oxygen species (ROS) production and a decrease in cellular ATP levels, further contributing to cellular stress and demise. nih.govnih.gov
Involvement of Caspase-Dependent Signaling Pathways
The apoptotic activity of this compound and related peptides often involves the activation of caspase-dependent signaling pathways. Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. medchemexpress.comnih.govresearchgate.net They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.
The intrinsic pathway of apoptosis, initiated by mitochondrial dysfunction, leads to the formation of the apoptosome, a protein complex that activates the initiator caspase-9. medchemexpress.comresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. medchemexpress.comdovepress.com
The involvement of caspases in brevinin-induced cell death has been demonstrated by the use of pan-caspase inhibitors, which can block the apoptotic process. mdpi.com For instance, the cytotoxic effects of Brevinin-1RL1 on cancer cells were shown to be caspase-dependent. mdpi.com However, it is noteworthy that some related peptides, like Brevinin-2R, may induce cell death through a caspase-independent pathway, highlighting the diversity of mechanisms within the brevinin family. nih.gov
Table 1: Effects of Brevinin Peptides on Apoptotic Pathways
| Peptide | Effect on Mitochondrial Membrane Potential | Caspase Dependence | Cell Lines Studied |
| Brevinin-1RL1 | Loss of ΔΨm mdpi.com | Caspase-dependent mdpi.com | HCT116, A549 mdpi.com |
| Brevinin-2R | Decrease in ΔΨm nih.govnih.gov | Caspase-independent nih.gov | Jurkat, MCF-7, L929 nih.govnih.gov |
| Brevilin A | Decreased ΔΨm dovepress.com | Caspase-dependent dovepress.com | U87 glioblastoma dovepress.com |
Mechanisms of Anti-inflammatory and Lipopolysaccharide (LPS)-Neutralizing Activity
Direct Binding and Neutralization of LPS
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. ebi.ac.uknih.gov Brevinin peptides have demonstrated the ability to directly bind to and neutralize LPS, thereby mitigating its pro-inflammatory effects. frontiersin.org
The direct interaction between brevinin peptides and LPS has been confirmed through various experimental techniques. For example, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been used to demonstrate the binding of Brevinin-1GHd to LPS. frontiersin.org This binding is often a rapid process that can effectively sequester LPS, preventing it from interacting with its receptors on immune cells, such as Toll-like receptor 4 (TLR4). nih.govresearchgate.net The neutralization of LPS by these peptides is a key mechanism underlying their anti-inflammatory properties. frontiersin.org
Modulation of Cellular Inflammatory Signaling Pathways (e.g., MAPK pathway inactivation)
In addition to directly neutralizing LPS, brevinin peptides can modulate intracellular signaling pathways that are activated during inflammation. One of the key pathways affected is the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. oncotarget.com
Upon stimulation by LPS, immune cells like macrophages activate the MAPK pathway, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). oncotarget.com Brevinin-1GHd has been shown to suppress the LPS-induced production of these cytokines by inactivating the MAPK signaling pathway in RAW 264.7 macrophage cells. frontiersin.org This inactivation can occur through the inhibition of the phosphorylation of key MAPK proteins. researchgate.netnih.gov By downregulating these inflammatory pathways, brevinin peptides can effectively control the inflammatory response. frontiersin.orgthno.org
Table 2: Anti-inflammatory Mechanisms of Brevinin-1GHd
| Mechanism | Method of Investigation | Observed Effect |
| Direct LPS Binding | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) frontiersin.org | Direct binding to LPS with a Kd value of 6.49 ± 5.40 mM frontiersin.org |
| Modulation of Inflammatory Pathways | Cell-based assays with RAW 264.7 macrophages frontiersin.org | Suppression of TNF-α, NO, IL-6, and IL-1β release through inactivation of the MAPK signaling pathway frontiersin.org |
Exploration of Other Bioactivities and Underlying Mechanisms (e.g., Insulin (B600854) Release Stimulation)
Beyond their antimicrobial and anti-inflammatory properties, some brevinin peptides have been found to possess other intriguing bioactivities, such as the ability to stimulate insulin release. nih.gov Insulin is a critical hormone that regulates glucose metabolism. nih.govatrainceu.comphysio-pedia.com
Studies on the skin secretions of the frog Rana palustris have led to the isolation of peptides with insulin-releasing activity. nih.gov One of these peptides showed homology to brevinin-1. Further investigation revealed that brevinin-1 itself can stimulate insulin release from pancreatic β-cells in a concentration-dependent manner. nih.gov
The precise mechanism by which brevinin peptides stimulate insulin secretion is still under investigation. However, the process of insulin release from pancreatic β-cells is known to be tightly regulated by blood glucose levels. nih.govyoutube.com An increase in glucose leads to a rise in intracellular ATP, which closes ATP-sensitive potassium channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium that triggers the exocytosis of insulin-containing granules. youtube.com It is plausible that brevinin peptides may interact with components of this signaling cascade to potentiate insulin release.
Structure Activity Relationship Sar Studies and Rational Design of Brevinin 1bf Analogues
Elucidation of Key Residues and Structural Elements Governing Biological Activity
A foundational characteristic for the lytic activity of many frog skin antimicrobial peptides (AMPs), including those in the brevinin family, is the combination of a net positive charge and a significant presence of hydrophobic amino acids (at least 50%). imrpress.com This amphipathic nature is critical for the initial electrostatic attraction to negatively charged bacterial membranes and the subsequent hydrophobic interactions that lead to membrane disruption. imrpress.com
The balance between these two properties is delicate and crucial. Studies on various AMPs have demonstrated that modulating the ratio of hydrophobicity to net positive charge can significantly impact biological activity. nih.gov An increase in this ratio has been shown to enhance antimicrobial and lipopolysaccharide (LPS) neutralizing activities. nih.gov However, this relationship is not always linear; while antimicrobial potency may increase with hydrophobicity, there is an optimal balance required to maintain selectivity and minimize toxicity to host cells. nih.govresearchgate.net The entire hydrophobic face of the peptide, along with its net charge, are considered truly significant features for bioactivity. mdpi.com
The ability of Brevinin-1Bf to adopt an α-helical conformation, particularly upon interacting with a membrane environment, is a key determinant of its activity. imrpress.comnih.gov This secondary structure organizes the peptide's hydrophobic and cationic residues on opposite faces of the helix, creating the amphipathic character necessary for membrane insertion and permeabilization. mdpi.comnih.gov
However, perfect, rigid helicity is not always optimal. Conformational flexibility plays a critical role in the peptide's potency and selectivity. nih.gov Peptides that can maintain a degree of flexibility are often more potent against a wider range of pathogens, including bacteria and cancerous cells, and tend to be less hemolytic. nih.gov This flexibility allows the peptide to adapt its structure to interact effectively with diverse membrane compositions. nih.gov Conversely, peptides that are too flexible, for instance through the incorporation of a high proportion of glycine (B1666218) residues, may exhibit lower potency and reduced membrane-disrupting capabilities. units.it Therefore, a balance between a stable helical structure and sufficient conformational freedom is essential for the peptide's function. nih.govunits.it
A hallmark of the brevinin family of peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. mdpi.comresearchgate.net Disulfide bonds are critical covalent linkages that significantly contribute to the stabilization of the three-dimensional structure of proteins and peptides. metwarebio.com This structural rigidity can protect the peptide from degradation and help maintain a biologically active conformation. metwarebio.comuwaterloo.ca
The precise function of the Rana box can vary among different brevinin peptides. mdpi.com In some cases, removal of this disulfide bridge dramatically reduces biological activity. mdpi.com However, in other related peptides, such as brevinin-2GHk, the absence of the Rana box has been found to improve antimicrobial activity. mdpi.comnih.gov This suggests that while the disulfide bond is a key structural feature, its importance for direct antimicrobial action is context-dependent and may be more critical for peptide stability in biological environments. mdpi.comuwaterloo.ca The inherent instability of disulfide bonds in certain chemical environments has led researchers to explore more stable surrogates, such as ether linkages, to enhance peptide robustness without losing bioactivity. rsc.org
Role of α-Helicity and Conformational Flexibility
Peptide Engineering Strategies for Functional Optimization
Based on the understanding of its structure-activity relationships, this compound and its relatives have become templates for peptide engineering. The goal is to design new molecules with enhanced antimicrobial efficacy, broader spectrum of activity, and improved selectivity towards microbial targets over host cells. nih.gov
One of the most direct strategies for optimizing peptide function is the substitution of specific amino acids. nih.gov Cationic residues like arginine, lysine (B10760008), and histidine are common targets for modification to modulate the peptide's net charge, hydrophobicity, and ultimately, its biological profile.
Studies on the closely related peptide Brevinin-1pl have provided significant insights:
Arginine Substitution : Replacing lysine residues with arginine (e.g., in analogues brevinin-1pl-2R and brevinin-1pl-5R) was found to enhance activity against Gram-positive bacteria. frontiersin.orgnih.gov However, this came at the cost of reduced efficacy against Gram-negative strains and significantly increased hemolytic activity. frontiersin.orgnih.gov
Lysine Substitution : Replacing other polar amino acids with lysine (e.g., brevinin-1pl-6K) led to a decrease in activity against Gram-positive bacteria, an effect attributed to reduced hydrophobicity. frontiersin.orgnih.govnih.gov In some cases, this type of substitution can reduce hemolytic activity while retaining moderate bactericidal effects. frontiersin.org
Histidine Substitution : Introducing histidine (e.g., in brevinin-1pl-3H) resulted in diminished activity against certain bacteria but also led to reduced hemolysis, indicating an improvement in the peptide's selectivity. frontiersin.orgnih.govnih.gov This analogue demonstrated low cytotoxicity toward normal human cells, suggesting its potential for specific applications. frontiersin.orgnih.gov
These findings highlight that strategic amino acid substitutions can fine-tune the therapeutic potential of brevinin peptides. frontiersin.orgnih.gov
Table 1: Effects of Amino Acid Substitutions on Brevinin-1pl Analogues
Beyond single amino acid changes, more complex modifications are employed to create novel peptide derivatives. Hybrid peptides, which combine structural motifs from different molecules, are a promising area of research. These hybrids can be formed by incorporating unnatural amino acid residues (such as β-amino acids to create α/β-peptides) or by creating peptide/peptoid hybrids, which can offer greater proteolytic stability. Another strategy involves creating fusion proteins where an antimicrobial peptide domain, derived from a sequence like this compound, is linked to a separate targeting moiety. This approach aims to deliver the antimicrobial agent specifically to the site of infection, potentially increasing its efficacy and reducing off-target effects. The synthesis of these complex and often long peptides is achieved through methods like solid-phase peptide synthesis (SPPS) and chemical ligation of purified peptide fragments.
Table 2: Compound Names Mentioned in this Article
Optimization of Activity and Enhanced Selectivity Profiles through Structural Modifications
The inherent therapeutic potential of many naturally occurring antimicrobial peptides (AMPs), including those in the brevinin family, is often curtailed by limitations such as high hemolytic activity or susceptibility to degradation. nih.govnih.gov Consequently, rational design and structural modification are pivotal strategies to enhance their efficacy and selectivity. nih.govmdpi.com Structure-activity relationship (SAR) studies of this compound and its related analogues focus on systematically altering the peptide's physicochemical properties—such as cationicity, hydrophobicity, and amphipathicity—to achieve an optimal balance between potent antimicrobial action and minimal toxicity toward host cells. mdpi.comnih.gov
Key strategies involve amino acid substitutions, truncations, and other chemical alterations to refine the peptide's therapeutic index. nih.govnih.gov Increasing the net positive charge, often by substituting neutral or hydrophobic residues with cationic amino acids like lysine or arginine, can enhance electrostatic interactions with negatively charged bacterial membranes, thereby boosting antimicrobial potency. nih.govfrontiersin.orgnih.gov However, excessive hydrophobicity can lead to indiscriminate membrane disruption and, consequently, high hemolytic activity. mdpi.com Therefore, the goal is to modulate these properties to create analogues with a wider therapeutic window.
Research into the modification of brevinin-1 (B586460) peptides has yielded several key insights:
N-Terminal Modifications: The N-terminal region, often containing a hydrophobic 'FLP' motif, is crucial for antimicrobial and hemolytic activity. mdpi.comnih.gov Studies on a designed peptide, B1A, which was based on brevinin-1 structures, showed that introducing tryptophan (Trp) residues into the N-terminus could alter hydrophobicity. mdpi.com The strategic placement of lysine (Lys) and tryptophan residues revealed that antimicrobial activity reached a plateau once a certain threshold of hydrophobicity and charge was achieved. mdpi.comnih.gov This suggests that "hydrophobicity saturation" is a key concept in designing peptides with specific activity profiles. mdpi.com
Cationic Residue Substitution: The substitution of lysine with arginine has been explored to fine-tune activity. In analogues of brevinin-1pl, arginine substitutions (brevinin-1pl-2R and brevinin-1pl-5R) enhanced activity against Gram-positive bacteria but decreased it against Gram-negative strains. frontiersin.org Conversely, a lysine substitution (brevinin-1pl-6K) led to reduced activity against Gram-positive bacteria. frontiersin.org The introduction of D-enantiomeric amino acids has also been shown to be a successful strategy. An analogue of Brevinin-1LTe, named 5R, which involved D-enantiomeric substitutions and a lysine-to-arginine change, demonstrated high selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Truncation and Charge Balance: Shortening the peptide sequence is a promising optimization strategy. nih.gov For the peptide brevinin-1OS, discovered from Odorrana schmackeri, a series of analogues were designed by truncating the peptide and modifying its charge. mdpi.com Excising the C-terminal "Rana box" in analogue OSa resulted in a loss of antimicrobial activity. mdpi.com However, further modifications, such as substituting Glycine with Lysine (creating OSc from OSb), and the development of the analogue OSf, showed that a balance between positive charge, α-helicity, and hydrophobicity is essential for maintaining potent antimicrobial activity while having negligible hemolytic effects. mdpi.com The analogue OSf emerged as a promising candidate due to its high bactericidal activity and low toxicity. mdpi.com
Rana Box Modification: The C-terminal disulfide bridge, known as the "Rana box," is a characteristic feature of many brevinins. researchgate.net While some studies suggest it is not indispensable for the bioactivity of all brevinins, its modification can significantly impact activity and selectivity. nih.gov In a study on brevinin-1BYa, replacing the cysteine residues with serine ([C18S,C24S]brevinin-1BYa) to create an acyclic analogue resulted in a less hemolytic peptide. researchgate.net This modification was found to affect the peptide's ability to interact hydrophobically with the lipid bilayer, demonstrating the role of the cyclic conformation in membrane disruption. researchgate.net
The following tables summarize the findings from various rational design studies on brevinin-1 analogues, highlighting the impact of specific structural modifications on their biological activity.
Table 1: Activity of Brevinin-1OS Analogues mdpi.com
This table shows the Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), and Hemolytic Activity (HC₅₀) for the parent peptide brevinin-1OS and its rationally designed analogues. The Therapeutic Index (TI) is calculated as HC₅₀/Geometric Mean MIC.
| Peptide | Sequence | MIC (μM) vs S. aureus | MBC (μM) vs S. aureus | HC₅₀ (μM) | TI |
| Brevinin-1OS | FLPLLAGLAANFLPKIFCKITRKC | 8 | 16 | 62.5 | 5.5 |
| OSa | FLPLLAGLAANFLPKIF | >128 | >128 | >500 | - |
| OSb | KLPLLAGLAANFLPKIF | 64 | 128 | >500 | >5.5 |
| OSc | KLPKLAGLAANFLPKIF | 64 | 128 | >500 | >5.5 |
| OSd | KLPKLAGLAKNFPKIF | 4 | 8 | 250 | 44.2 |
| OSe | KLPKLAGLAKNFKPKIF | 4 | 8 | >500 | >88.4 |
| OSf | KLPKLAKLAKNFKPKIF | 4 | 8 | >500 | >88.4 |
Data is based on selected microorganisms from the source study for illustrative purposes.
Table 2: Activity of Brevinin-1pl Analogues with Amino Acid Substitutions frontiersin.org
This table details the effects of substituting specific amino acid residues in brevinin-1pl on its antimicrobial activity against representative Gram-positive and Gram-negative bacteria.
| Peptide | Modification from Parent | MIC (μM) vs E. faecium | MIC (μM) vs P. aeruginosa |
| Brevinin-1pl | Parent Peptide | 4 | 8 |
| Brevinin-1pl-2R | A2R | 4 | 8 |
| Brevinin-1pl-5R | A5R | 2 | 16 |
| Brevinin-1pl-6K | G6K | 8 | 8 |
| Brevinin-1pl-3H | L3H | 4 | 16 |
MIC values are presented to show the differential impact of substitutions on different bacterial types.
Table 3: Activity of B1A Analogues with N-Terminal Modifications mdpi.comnih.gov
This table illustrates how modifications at the N-terminus of the designed peptide B1A, specifically the introduction of Lysine (K) and Tryptophan (W), affect antimicrobial activity and hemolytic potential.
| Peptide | Sequence | MIC (μM) vs S. aureus | MIC (μM) vs E. coli | HC₅₀ (μM) |
| B1A | FLPLLAGLSAISGLLPACISKLKC | 2 | 4 | 1.8 |
| KB2 | KFLP... | 2 | 4 | 2.5 |
| KKB2 | KKFLP... | 2 | 4 | 2.5 |
| KWB2 | KFWP... | 2 | 4 | 5.0 |
| KKWB2 | KKFWP... | 2 | 4 | 20.0 |
| KW³˒⁵B2 | FKWPW... | 2 | 2 | 2.5 |
| KW⁵˒⁷B2 | FLPWLWP... | 2 | 2 | 2.5 |
Sequences are abbreviated to show the N-terminal modification from the parent template. HC₅₀ represents the concentration causing 50% hemolysis of horse red blood cells.
Genomic, Transcriptomic, and Biosynthetic Investigations of Brevinin 1bf
Identification and Characterization of Brevinin-1Bf Precursor Genes
The journey to understanding this compound begins with the identification of its precursor gene. Through techniques like molecular cloning and cDNA library screening from amphibian skin secretions, scientists can isolate and sequence the genes responsible for producing these potent antimicrobial peptides. nih.gov The precursor of a typical brevinin, such as brevinin-2KP, is composed of 72 amino acid residues. This structure includes a conserved signal peptide, an acidic propeptide containing a KR cleavage site, and the mature peptide sequence. benthamscience.com The signal peptide guides the precursor to the secretory pathway, while the acidic propeptide is thought to play a role in the correct folding and processing of the mature peptide. benthamscience.comresearchgate.net The mature this compound peptide is ultimately released after enzymatic cleavage at specific sites. researchgate.net
The primary structure of this compound has been identified as FLPFIAGMAANFLPKIFCAISKKC. Like other members of the Brevinin-1 (B586460) family, it features a characteristic "Rana box," a disulfide bridge formed between two cysteine residues near the C-terminus. mdpi.comnih.gov
Gene Expression Analysis in Amphibian Tissues and Secretions
The expression of AMP genes like this compound is a dynamic process, often influenced by environmental factors and the presence of pathogens. Studies have shown that the expression of these genes is not limited to a single tissue but can be observed in various parts of the amphibian body. For instance, in zebrafish, the expression of CRP-like molecules, which also have an immune function, was found to be widely distributed across tissues such as the gills, gut, muscle, and skin, with significant increases in the skin following viral infection. nih.gov This suggests a systemic response to threats, with the skin being a primary site of defense.
Furthermore, research on larval zebrafish has revealed that transcriptional responses to microbiota are cell-type-specific and occur throughout the body, not just at direct host-microbe interfaces. nih.gov The presence of a microbial community can enhance cellular activities, including proliferation and metabolism, in a variety of tissues. nih.gov In amphibians, peptide synthesis in the skin can be influenced by microbial factors; for example, some frogs cease AMP production in sterile conditions, and this is restored when they are reintroduced to a normal microbial environment. nih.gov This highlights the intricate interplay between the host's gene expression and its microbiome in maintaining immune readiness. The skin secretions of frogs like Rana palustris have been found to contain a variety of peptides with biological activity, indicating a complex secretome. nih.gov
Evolutionary Biology of Brevinin Peptides
The evolution of antimicrobial peptides is a fascinating area of study, revealing the adaptive strategies organisms employ to combat ever-evolving pathogens.
Phylogenetic Relationships and Molecular Diversification within the Superfamily
Phylogenetic analyses of the brevinin superfamily reveal a complex history of gene duplication and diversification. mdpi.comoup.com These peptides are part of a larger group of AMPs that have been identified in various frog species, suggesting a common evolutionary origin. oup.com The brevinin family itself is divided into two main sub-families, Brevinin-1 and Brevinin-2 (B1175259), which differ in length and sequence. mdpi.comnih.gov
Phylogenetic trees constructed from the cDNA sequences of AMPs from different frog species show that peptides from the same family cluster together, even across different species. researchgate.net This indicates a shared ancestry and subsequent diversification. For example, phylogenetic analysis of brevinin-2 peptides suggests a close genetic relationship between certain frog genera. benthamscience.com The diversification within the brevinin superfamily has led to a wide array of peptides with varying antimicrobial activities, likely expanding the defensive capabilities of the host against a broad spectrum of microbes. mdpi.com
Gene Duplication Events and Positive Selection in AMP Evolution
Gene duplication is a primary engine of evolutionary innovation, and this is particularly evident in the evolution of AMPs. frontiersin.orgnih.gov The presence of multiple, related AMP genes within a single species is a clear indicator of past gene duplication events. mdpi.comdiva-portal.org These duplications provide the raw genetic material for the evolution of new functions.
Following duplication, one copy of the gene can maintain the original function while the other is free to accumulate mutations, a process known as neofunctionalization. frontiersin.org In the context of AMPs, this has often been driven by positive selection, where mutations that confer an advantage, such as enhanced antimicrobial activity or the ability to target new pathogens, are favored. diva-portal.orgnih.gov Studies have found strong evidence for positive selection acting on the mature peptide region of brevinin genes, suggesting a powerful selective pressure on this functionally critical domain. diva-portal.org This rapid evolution allows the host's immune system to keep pace in the ongoing evolutionary arms race with pathogens. mdpi.com
De Novo Biosynthetic Pathways and Engineered Production Systems
Understanding the natural synthesis of this compound and developing methods for its artificial production are key areas of research with potential therapeutic applications.
Enzymatic Pathways Involved in Peptide Synthesis
The biosynthesis of peptides like this compound is a complex process involving a series of enzymatic reactions. In general, peptide biosynthesis can occur through de novo pathways, where they are assembled from simpler precursors like amino acids. unacademy.com This process is energetically demanding and involves multiple enzymatic steps. researchgate.net
The initial step in the biosynthesis of many peptides is the transcription of the corresponding gene into messenger RNA (mRNA), followed by the translation of the mRNA into a precursor protein. This precursor then undergoes post-translational modifications, including cleavage by proteases to release the mature peptide. nih.gov The specific enzymes involved in the processing of the this compound precursor have not been fully elucidated but are likely to be specific proteases that recognize the cleavage sites flanking the mature peptide sequence. researchgate.net Orotate phosphoribosyltransferase (OPRTase) is an example of a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for nucleic acid synthesis and, by extension, the production of all proteins, including AMPs. csic.es
Engineered production systems, often utilizing recombinant DNA technology in organisms like E. coli, have been developed to produce brevinin peptides on a larger scale. nih.gov These systems allow for the controlled expression and purification of these peptides, facilitating further research into their structure and function. nih.gov
Recombinant and Solid Phase Synthetic Approaches for Peptide Production
The production of this compound for research and potential therapeutic applications relies on two primary methodologies: recombinant expression systems and chemical solid-phase peptide synthesis (SPPS). nih.gov The choice between these methods depends on factors such as the desired quantity, purity requirements, and the need for post-translational modifications. Large quantities of antimicrobial peptides (AMPs) are often required for comprehensive scientific studies and clinical trials, and producing these peptides from natural sources is not always cost-effective. nih.gov
Recombinant Production
Recombinant DNA technology offers a scalable and cost-effective approach for producing large quantities of peptides like this compound. nih.gov This method involves inserting the gene sequence encoding the peptide into a suitable expression vector, which is then introduced into a host organism. The host's cellular machinery is harnessed to synthesize the peptide.
Expression Systems: A variety of host systems can be employed for recombinant peptide production, each with distinct advantages.
Escherichia coli : This prokaryotic system is widely used due to its rapid growth, high yield, and well-established genetic tools. nih.gov To prevent the degradation of the antimicrobial peptide by the host's proteases and to mitigate its potential toxicity to the host itself, this compound is typically expressed as a fusion protein. nih.gov Common fusion partners include Thioredoxin (Trx), which can enhance solubility and facilitate proper folding. nih.gov Vectors such as pET32a(+) are often utilized for this purpose. nih.gov
Yeast (e.g., Pichia pastoris) : Yeast systems provide a eukaryotic environment, offering advantages like post-translational modifications and secretion of the peptide into the culture medium, which can simplify purification.
Baculovirus Expression Vector Systems (BEVS) : This system uses insect cells and is a powerful eukaryotic platform for expressing complex proteins. thermofisher.combiopharminternational.com It is particularly advantageous for large-scale applications and can be used to produce a wide range of recombinant proteins. thermofisher.comexpressionsystems.com
Mammalian Cells : Host cell lines like Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are also options, especially when specific mammalian post-translational modifications are critical for the peptide's function. lonza.comexpressionsystems.com
The general workflow for recombinant production involves cloning the this compound coding sequence into an expression vector, transforming the chosen host cells, inducing peptide expression, and subsequent purification.
Purification of Recombinant Peptides: Once expressed, the recombinant fusion protein must be purified from the host cell components. justia.com A multi-step purification strategy is typically employed to achieve high homogeneity (often 90-95% or higher). justia.com
Initial steps may involve cell lysis followed by precipitation using methods like ammonium (B1175870) sulfate (B86663) precipitation. justia.com The core of the purification process often relies on chromatography techniques. justia.come-fas.org If the peptide is expressed with an affinity tag (e.g., a polyhistidine-tag), metal affinity chromatography can be used for rapid capture. thermofisher.com Further purification to remove the fusion partner (if cleaved) and other impurities is commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). e-fas.orgresearchgate.net The final product's identity and purity are confirmed using techniques like mass spectrometry and SDS-PAGE. researchgate.netmybiosource.com
| Parameter | Common Approaches in Recombinant Production of AMPs | References |
| Expression Host | Escherichia coli, Yeast, Baculovirus/Insect Cells, Mammalian Cells | nih.govmybiosource.com |
| Typical Vector | pET-series (e.g., pET32a(+) for fusion proteins in E. coli) | nih.gov |
| Fusion Tag | Thioredoxin (Trx), Polyhistidine (His-tag) | nih.govthermofisher.com |
| Purification Steps | Affinity Chromatography, Ion Exchange Chromatography, Reverse-Phase HPLC | justia.come-fas.orgresearchgate.net |
| Purity Assessment | SDS-PAGE, Mass Spectrometry, HPLC | researchgate.netmybiosource.com |
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a chemical method that allows for the de novo construction of peptides in a stepwise manner on an insoluble polymeric support (resin). 20.210.105 This technique is highly versatile and avoids the complexities of biological systems, offering precise control over the amino acid sequence and the ability to incorporate non-natural amino acids. google.com
The general principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to the solid support. 20.210.105 This simplifies the synthesis process as it allows for the use of excess reagents to drive reactions to completion, with purification only needed at the end after the peptide is cleaved from the resin. 20.210.105
The SPPS Cycle: The synthesis follows a repeated cycle of steps:
Attachment : The C-terminal amino acid of this compound is first anchored to the solid resin support.
Deprotection : The temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the resin-bound amino acid is removed.
Coupling : The next protected amino acid in the sequence is chemically activated (e.g., with dicyclohexylcarbodiimide (B1669883) - DCC) and added, forming a peptide bond with the deprotected N-terminus of the growing chain. 20.210.105
Washing : Excess reagents and by-products are washed away, while the peptide remains attached to the insoluble support.
This cycle is repeated until the entire 24-amino acid sequence of this compound (FLPFIAGMAANFLPKIFCAISKKC) is assembled. researchgate.netgoogle.com
Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. The crude peptide is then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield a product of high purity. e-fas.orgresearchgate.net The quality of the synthetic peptide is verified by mass spectrometry to confirm the correct molecular weight. researchgate.net While manual SPPS is possible, automated synthesizers are often used for improved efficiency and consistency. ejbiotechnology.info
| SPPS Stage | Description | Common Reagents/Techniques | References |
| Support | Insoluble polymeric resin to anchor the growing peptide chain. | Polystyrene resins (e.g., Merrifield resin) | 20.210.105 |
| Nα-Protection | Temporary protection of the alpha-amino group of the incoming amino acid. | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | 20.210.105 |
| Coupling | Activation of the carboxyl group to facilitate peptide bond formation. | Dicyclohexylcarbodiimide (DCC), HBTU | 20.210.105 |
| Cleavage | Release of the completed peptide from the resin. | Strong acids (e.g., Hydrofluoric acid for Boc chemistry) | 20.210.105 |
| Purification | Isolation of the target peptide from impurities. | Reverse-Phase HPLC (RP-HPLC) | e-fas.orgresearchgate.net |
Advanced Analytical Methodologies for Brevinin 1bf Research
The comprehensive study of Brevinin-1Bf, from its basic characterization to its complex interactions with cellular systems, necessitates the use of sophisticated analytical techniques. These methodologies provide the precision and sensitivity required to elucidate the peptide's structure, quantify its presence, and observe its effects at a molecular and cellular level.
Future Directions and Translational Research Potential
Deepening Mechanistic Understanding of Molecular Targets and Intracellular Signaling Pathways
While the primary mechanism of many AMPs, including members of the Brevinin family, is understood to involve the disruption of microbial cell membranes, a deeper understanding of their specific molecular targets and effects on intracellular signaling is crucial for rational drug design. Brevinins are known to interact with the anionic phospholipids (B1166683) that are abundant in bacterial membranes. nih.gov This interaction is facilitated by cationic amino acid residues, leading to membrane perturbation and lysis. nih.gov However, the activity of AMPs is often not limited to membrane disruption. Many peptides can translocate into the cell and interfere with essential intracellular processes. mdpi.commdpi.com
Future research must aim to identify the specific intracellular protein or nucleic acid targets of Brevinin-1Bf. Investigating the mechanisms by which amphibian-derived AMPs enter bacterial cells and engage with these targets is a key area of focus. mdpi.comcolab.ws This could involve exploring interactions with proteins essential for cell division, metabolism, or cell wall synthesis.
Furthermore, the impact of this compound on host and pathogen intracellular signaling pathways remains largely unexplored. Various signaling pathways are critical in cellular responses, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Protein Kinase C (PKC) cascades. news-medical.net For instance, external stimuli can trigger TLRs (Toll-like receptors), activating downstream pathways like NF-κB, which is crucial in the inflammatory response. researchgate.net Understanding if and how this compound modulates these or other pathways, such as the Wnt/β-catenin pathway involved in tissue restoration, could reveal novel therapeutic applications beyond direct antimicrobial activity, potentially in wound healing or immunomodulation. encyclopedia.pub Elucidating these complex interactions will provide a comprehensive mechanistic profile, enabling the development of more effective and targeted therapies.
Advancements in Peptide Delivery Systems and Formulation Science for Enhanced Biological Activity
A significant hurdle for the clinical use of peptide therapeutics like this compound is their susceptibility to degradation by proteases, poor stability, and potential toxicity. drug-dev.comresearchgate.net Formulation science and advanced delivery systems offer promising solutions to overcome these challenges by protecting the peptide, ensuring its sustained release, and improving its bioavailability and therapeutic index. mdpi.commdpi.comnih.gov
Recent innovations have focused on encapsulating or conjugating AMPs with various biomaterials. mdpi.com These delivery systems can shield the peptide from enzymatic degradation and control its release at the target site. mdpi.comresearchgate.net
Key Advanced Delivery Systems for Antimicrobial Peptides:
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Liposomes | Biocompatible and biodegradable lipid vesicles that can encapsulate peptides. nih.gov Fusogenic liposomes can enhance fusion with bacterial membranes for targeted delivery. mdpi.com | Increased stability, reduced systemic toxicity, and enhanced delivery to bacterial cells. nih.gov |
| Polymeric Nanoparticles | Nanocarriers made from polymers like PLGA (poly(lactic-co-glycolic acid)) that can incorporate peptides for sustained release. mdpi.com | Protects against protease degradation, allows for controlled release, and reduces mammalian cell toxicity. mdpi.com |
| Hydrogels | Three-dimensional polymer networks that can encapsulate AMPs, providing a matrix for controlled release. researchgate.netnih.gov | Ideal for topical applications, offers sustained release at the site of infection, and can protect the peptide from degradation. nih.gov |
| Metal Nanoparticles | Conjugation of peptides to nanoparticles, such as gold nanoparticles (AuNPs), can enhance antimicrobial activity. nih.gov | May lead to synergistic antibacterial effects and provide a platform for developing advanced bionanomaterials. nih.gov |
Strategies such as PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, can also be employed. pharmtech.com PEGylation increases the peptide's molecular size, preventing rapid kidney clearance and shielding it from proteolytic enzymes, thereby extending its half-life in circulation. pharmtech.com Optimizing formulation strategies, including pH and the use of appropriate buffers and excipients, is also a practical approach to enhance the stability of peptides in aqueous solutions. nih.gov The application of these advanced formulation and delivery technologies will be critical for translating this compound from a promising molecule into a viable therapeutic agent.
Development of Next-Generation this compound-Derived Peptide Constructs
The development of next-generation peptide therapeutics involves the rational design of synthetic analogues that retain or enhance the desired activity while minimizing undesirable properties like toxicity and instability. frontiersin.orgnih.gov Several engineering approaches can be applied to create novel constructs derived from the this compound sequence.
One common strategy is amino acid substitution . Replacing certain amino acids can modulate the peptide's structure, charge, and hydrophobicity. For instance, substituting natural L-amino acids with their D-amino acid counterparts can significantly increase resistance to degradation by proteases. mdpi.com
Hybrid peptide construction is another promising avenue. This involves combining the this compound sequence, or a functional fragment of it, with other peptides to create a chimeric molecule with enhanced properties. mdpi.com Examples include:
Peptide-Peptide Conjugates: Fusing this compound with another AMP could result in a hybrid with a broader spectrum of activity or synergistic effects against resistant bacteria. mdpi.com
Cell-Penetrating Peptide (CPP) Conjugates: Attaching a CPP, like an arginine-rich sequence, can enhance the peptide's ability to cross biological membranes and reach intracellular targets. explorationpub.com
Targeting Peptide Conjugates: A chimeric construct could include a targeting moiety that specifically binds to a particular microorganism, thereby increasing the local concentration of this compound at the site of infection. google.com
Other structural modifications, such as peptide cyclization to improve conformational stability and resistance to enzymes, or conjugation with fatty acids to enhance interactions with bacterial membranes, can also be explored. mdpi.comacs.org These bioengineering strategies offer a powerful toolkit to refine the pharmacological properties of this compound, paving the way for the development of superior, second-generation antimicrobial agents.
Integration of Multi-Omics Data for Comprehensive Functional Genomics of Amphibian AMPs
A comprehensive understanding of the biological role and mechanism of action of this compound requires looking beyond the peptide itself to its broader ecological and functional context. The integration of multiple high-dimensional "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this. mdpi.comnih.gov
Multi-omics approaches can be applied to:
Characterize the Amphibian Skin Microbiome: The skin of amphibians hosts a complex microbial community that plays a role in defending against pathogens. nih.gov By combining 16S amplicon sequencing (metagenomics) with metabolomics, researchers can link the presence of specific bacteria to the production of antifungal or antibacterial metabolites, providing insight into the natural function of AMPs like this compound within this ecosystem. nih.govcsic.es
Identify Novel AMPs and Functional Pathways: Genomic and transcriptomic analysis of amphibian species is a powerful tool for discovering novel AMPs and understanding their genetic diversity. mdpi.com This approach can reveal entire families of related peptides and the genetic pathways involved in their production.
Elucidate Mechanisms of Action: Integrating proteomic and metabolomic data from bacteria treated with this compound can reveal its specific molecular targets and the metabolic pathways it disrupts. mdpi.comcolab.ws This allows for a systems-level view of the peptide's antimicrobial effect, moving beyond simple membrane disruption to identify inhibited intracellular proteins and processes. mdpi.com
By integrating these massive datasets using advanced bioinformatics and computational models, researchers can build a comprehensive functional genomics profile of this compound and other amphibian AMPs. nih.gov This holistic view is essential for predicting functional outcomes, understanding resistance mechanisms, and guiding the rational design of new therapeutics. csic.es
Computational Design and In Silico Screening for Identification of Novel Bioactive Analogues
The discovery and optimization of peptide-based drugs can be significantly accelerated through the use of computational design and in silico screening methods. mdpi.comfrontiersin.org These approaches leverage computer algorithms to predict the bioactivity of novel peptide sequences, reducing the time and expense associated with traditional laboratory synthesis and testing. nih.gov
For this compound, computational tools can be employed in several ways:
Predicting Bioactivity: Online tools and databases like PeptideRanker and BIOPEP can be used to perform an initial in silico analysis of this compound and its potential analogues to predict their biological activity spectrum. nih.gov
Virtual Screening: Structure-based drug design (SBDD) can be used to screen large virtual libraries of peptide analogues for their potential to bind to a specific bacterial protein target. nih.gov This helps to identify promising "hits" for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be used to identify the key physicochemical properties (e.g., charge, amphipathicity, helical content) that are critical for its antimicrobial function, guiding the design of more potent analogues. researchgate.net
Pharmacophore Identification: Computational analysis can identify the essential structural features (the pharmacophore) of this compound that are required for its interaction with molecular targets. nih.gov
While in silico predictions are a powerful research tool, they must be complemented by in vitro and in vivo experimental validation to confirm the activity and safety of newly designed peptides. nih.gov The synergy between computational design and empirical testing creates an efficient pipeline for the discovery of novel bioactive analogues of this compound with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. How should researchers design experiments to characterize the structural properties of Brevinin-1Bf?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to resolve its secondary structure and post-translational modifications. For reproducibility, follow protocols for peptide purification (e.g., HPLC with C18 columns) and validate results against known antimicrobial peptide frameworks. Include raw spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials .
- Experimental rigor : Ensure consistency in buffer conditions (e.g., pH, ionic strength) across trials to minimize structural variability. Cross-validate findings with circular dichroism (CD) spectroscopy for secondary structure confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
